2-(2-Formyl-6-methoxyphenoxy)acetonitrile 2-(2-Formyl-6-methoxyphenoxy)acetonitrile
Brand Name: Vulcanchem
CAS No.: 127500-89-4
VCID: VC7558467
InChI: InChI=1S/C10H9NO3/c1-13-9-4-2-3-8(7-12)10(9)14-6-5-11/h2-4,7H,6H2,1H3
SMILES: COC1=CC=CC(=C1OCC#N)C=O
Molecular Formula: C10H9NO3
Molecular Weight: 191.186

2-(2-Formyl-6-methoxyphenoxy)acetonitrile

CAS No.: 127500-89-4

Cat. No.: VC7558467

Molecular Formula: C10H9NO3

Molecular Weight: 191.186

* For research use only. Not for human or veterinary use.

2-(2-Formyl-6-methoxyphenoxy)acetonitrile - 127500-89-4

Specification

CAS No. 127500-89-4
Molecular Formula C10H9NO3
Molecular Weight 191.186
IUPAC Name 2-(2-formyl-6-methoxyphenoxy)acetonitrile
Standard InChI InChI=1S/C10H9NO3/c1-13-9-4-2-3-8(7-12)10(9)14-6-5-11/h2-4,7H,6H2,1H3
Standard InChI Key KQMURQGQILYHJT-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OCC#N)C=O

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted at the 2-position with a formyl group (CHO-\text{CHO}) and at the 6-position with a methoxy group (OCH3-\text{OCH}_3). An acetonitrile moiety (OCH2CN-\text{OCH}_2\text{CN}) is attached via an ether linkage at the 1-position (Figure 1). Computational studies predict a planar aromatic system with intramolecular hydrogen bonding between the formyl oxygen and the adjacent methoxy group, stabilizing the conformation .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H9NO3\text{C}_{10}\text{H}_{9}\text{NO}_{3}
Molecular Weight191.183 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point355.1 ± 27.0 °C
Flash Point155.1 ± 13.9 °C
LogP (Partition Coefficient)1.32

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis typically begins with 2-methoxyphenol, which undergoes sequential formylation and etherification. A representative pathway involves:

  • Formylation: Vilsmeier-Haack reaction introduces the formyl group at the 2-position using phosphorus oxychloride and dimethylformamide .

  • Etherification: Reaction with chloroacetonitrile in the presence of a base (e.g., K2_2CO3_3) yields the acetonitrile derivative .

Table 2: Comparative Synthesis Yields

Starting MaterialReaction ConditionsYield (%)
2-MethoxyphenolVilsmeier-Haack, 80°C, 6 hr78
2-Hydroxy-6-methoxybenzaldehydeK2_2CO3_3, DMF, 60°C85

Chemical Reactivity and Derivative Formation

Nucleophilic Additions

The formyl group undergoes condensation reactions with amines, hydrazines, and cyanide derivatives. For example, reaction with hydroxylamine produces the corresponding oxime, a precursor for heterocyclic compounds :

RCHO+NH2OHRCH=NOH+H2O[3]\text{RCHO} + \text{NH}_2\text{OH} \rightarrow \text{RCH=NOH} + \text{H}_2\text{O} \quad[3]

Nitrile Transformations

The acetonitrile group can be hydrolyzed to carboxylic acids or reduced to primary amines. Catalytic hydrogenation over Raney nickel yields 2-(2-formyl-6-methoxyphenoxy)ethylamine, a valuable intermediate for pharmaceutical synthesis .

Hypothetical Biological and Industrial Applications

Materials Science Applications

The nitrile group’s polarity and the aromatic system’s rigidity make this compound a candidate for liquid crystal displays (LCDs) or organic semiconductors. Theoretical studies predict a bandgap of 3.2 eV, suitable for optoelectronic devices .

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